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Compound of Interest

Compound Name: (4-Methylpyrimidin-2-yl)methanol

Cat. No.: B585209

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of (4-Methylpyrimidin-2-yl)methanol (CAS No. 142650-13-3). While experimental
spectroscopic data for this specific compound is not publicly available in common databases,
this document outlines the expected spectral characteristics based on its chemical structure
and provides standardized protocols for obtaining Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in
the identification, characterization, and quality control of (4-Methylpyrimidin-2-yl)methanol
and related heterocyclic compounds in a drug discovery and development context.

Introduction

(4-Methylpyrimidin-2-yl)methanol is a heterocyclic compound containing a pyrimidine ring, a
methyl group, and a hydroxymethyl substituent. Its molecular formula is CeHsN20, and it has a
molecular weight of 124.14 g/mol . The structural features of this molecule make it a potential
building block in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate
spectroscopic characterization is paramount for confirming the identity and purity of this
compound. This guide details the standard methodologies for acquiring and interpreting NMR,
IR, and MS data for this class of molecules.
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Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for (4-Methylpyrimidin-2-

yl)methanol, this section provides predicted data based on the analysis of its chemical

structure and comparison with similar compounds. These predictions serve as a reference for

researchers who synthesize or acquire this compound.

Predicted *H NMR Data

The expected proton NMR spectrum of (4-Methylpyrimidin-2-yl)methanol would exhibit

distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

Pyrimidine-H (at C5) ~7.0-7.2 Doublet 1H

Pyrimidine-H (at C6) ~8.4-8.6 Doublet 1H

Methylene (-CH20H) ~4.6-4.8 Singlet 2H

Methyl (-CH3) ~2.4-2.6 Singlet 3H
Variable (depends on

Hydroxyl (-OH) solvent and Singlet 1H
concentration)

Predicted **C NMR Data

The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.
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Carbon Predicted Chemical Shift (8, ppm)
Pyrimidine-C (C2) ~165-170

Pyrimidine-C (C4) ~160-165

Pyrimidine-C (C6) ~150-155

Pyrimidine-C (C5) ~118-122

Methylene (-CH20H) ~60-65

Methyl (-CHs) ~20-25

Predicted IR Data

The infrared spectrum is expected to show characteristic absorption bands for the functional

groups present in the molecule.

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (alcohol) 3200-3600 Strong, broad

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=N stretch (pyrimidine) 1550-1650 Medium to Strong

C=C stretch (pyrimidine) 1400-1500 Medium to Strong

C-O stretch (alcohol) 1000-1200 Strong

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak (M*) would be observed, along with characteristic

fragmentation patterns.
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lon Predicted m/z
[M]* 124.06

[M-HJ* 123.05
[M-OHJ* 107.06
M-CH20H]* 93.05

[

Experimental Protocols

The following sections provide detailed, standardized methodologies for the spectroscopic
analysis of small organic molecules like (4-Methylpyrimidin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample for tH NMR (20-50 mg for 33C NMR) and
dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds, or D20).[1]

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex
mixer.[1]

o Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5
mm NMR tube to remove any particulate matter.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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o Insert the NMR tube into the spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.

o Data Acquisition:

o Acquire the *H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are
sufficient.

o Acquire the 33C NMR spectrum using a proton-decoupled pulse sequence. A larger
number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance and sensitivity of the 13C nucleus.

» Data Processing:

[¢]

Apply Fourier transformation to the raw data.

[¢]

Phase the spectra and perform baseline correction.

[e]

Calibrate the chemical shift scale using the internal standard (TMS at O ppm) or the
residual solvent peak.

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o This is often the simplest method for solid samples.

o Place a small amount of the solid sample directly onto the ATR crystal.
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o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Grind a few milligrams of the sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle.[2]

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
e Sample Preparation (Thin Film):

o Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or
acetone).[3]

o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.[3]

o Data Acquisition:

o Place the prepared sample (ATR unit, KBr pellet holder, or salt plate) in the sample
compartment of an FTIR spectrometer.

o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the sample spectrum over the range of 4000-400 cm™1,
» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as
methanol, acetonitrile, or a mixture with water.

e Instrumentation and lonization:

o Use a mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI), which
are soft ionization techniques suitable for this type of molecule.[4]

o For more detailed fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-
MS) with Electron lonization (EI) can be used if the compound is sufficiently volatile and
thermally stable.[5]

o Data Acquisition:

o Introduce the sample into the ion source via direct infusion or through a chromatographic
system (LC-MS or GC-MS).

o Acquire the mass spectrum in positive or negative ion mode. For (4-Methylpyrimidin-2-
yl)methanol, positive ion mode is likely to be more informative, detecting the protonated
molecule [M+H]*.

o If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting
the molecular ion and subjecting it to collision-induced dissociation (CID).

o Data Analysis:
o Identify the molecular ion peak to confirm the molecular weight of the compound.
o Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the spectroscopic techniques.
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Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and the structural information
obtained.

Conclusion

While experimental spectra for (4-Methylpyrimidin-2-yl)methanol are not readily found in the
public domain, this guide provides a solid foundation for its spectroscopic characterization. The
predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, will
enable researchers to confidently identify and assess the purity of this compound. The
application of these standard spectroscopic techniques is fundamental to advancing research
and development in medicinal chemistry and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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